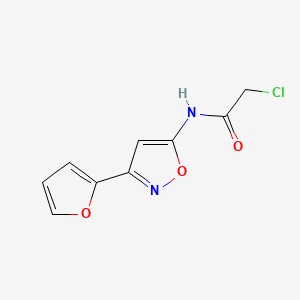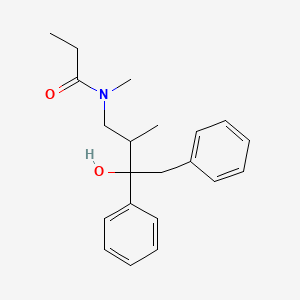
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methyl group, and two phenyl groups attached to a butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butyl chain: Starting with a suitable butyl precursor, the chain is modified to introduce the hydroxyl and methyl groups.
Attachment of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methylpropanamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
化学反应分析
Types of Reactions
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amide bond.
Substitution: The phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce halogens or nitro groups.
科学研究应用
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
作用机制
The mechanism by which N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-ethylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-propylpropanamide
- N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-butylpropanamide
Uniqueness
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
42561-38-6 |
|---|---|
分子式 |
C21H27NO2 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-(3-hydroxy-2-methyl-3,4-diphenylbutyl)-N-methylpropanamide |
InChI |
InChI=1S/C21H27NO2/c1-4-20(23)22(3)16-17(2)21(24,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,24H,4,15-16H2,1-3H3 |
InChI 键 |
JYBNOVKZOPMUFI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C)CC(C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


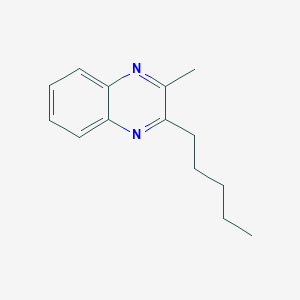
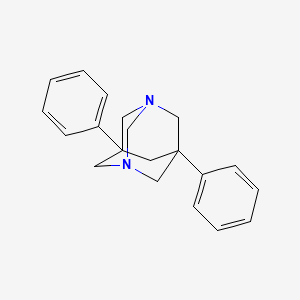
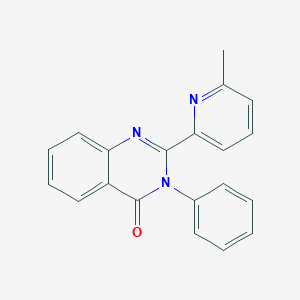
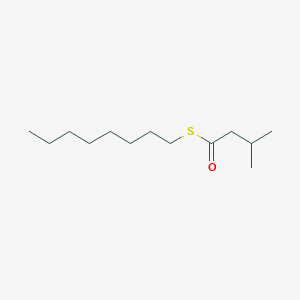

![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
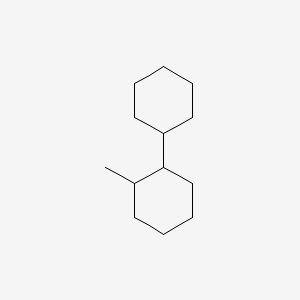

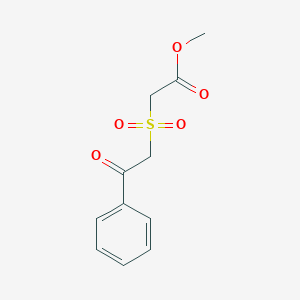


![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
